Amino(imino)methanesulfonic acid hydrate

Buffer preparation Biochemical assay pH-sensitive synthesis

Acid-labile substrates often degrade during guanylation with strongly acidic reagents like MSA. Amino(imino)methanesulfonic acid hydrate (CAS 1184-90-3) provides a neutral-pH alternative with zwitterionic character (pKa 7.74). • Guanidylating agent: Converts amines to guanidines under mild conditions without acid-catalyzed side reactions. • Biological buffer: Stabilizes enzymatic assays, protein purification, and cell culture media at neutral pH. • Amphiphilic & soluble (~110 g/L): Facilitates formulation for dermatological research and ion chromatography (18 mM isocratic mobile phase).

Molecular Formula CH6N2O4S
Molecular Weight 142.14 g/mol
Cat. No. B11832354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(imino)methanesulfonic acid hydrate
Molecular FormulaCH6N2O4S
Molecular Weight142.14 g/mol
Structural Identifiers
SMILESC(=N)(N)S(=O)(=O)O.O
InChIInChI=1S/CH4N2O3S.H2O/c2-1(3)7(4,5)6;/h(H3,2,3)(H,4,5,6);1H2
InChIKeyUSRCAVZKWYVBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino(Imino)Methanesulfonic Acid Hydrate: A Sulfonic Acid Derivative with Distinct Zwitterionic Character and Guanidinylation Reactivity


Amino(imino)methanesulfonic acid hydrate (CAS 1184-90-3) is a sulfonic acid derivative featuring both amino and imino functional groups attached to a central methanesulfonic acid moiety . The compound exists as a zwitterion in aqueous solution [1], exhibits a predicted pKa of 7.74 , and demonstrates a unique reactivity profile as a guanidylating agent [1]. Unlike structurally related sulfinic acids or simple alkyl sulfonic acids, this compound displays a combination of amphiphilic properties, thermal stability, and biological activity that differentiate it from its closest chemical analogs [1].

Why Substituting Amino(Imino)Methanesulfonic Acid Hydrate with Thiourea Dioxide or Methanesulfonic Acid Compromises Functionality


Amino(imino)methanesulfonic acid hydrate is not interchangeable with superficially similar compounds such as formamidinesulfinic acid (thiourea dioxide, CAS 1758-73-2) or methanesulfonic acid (MSA, CAS 75-75-2) due to fundamental differences in oxidation state, acidity, solubility, and biological activity. The sulfonic acid group (SO3H) in the target compound confers distinct zwitterionic properties and a neutral pKa [1], whereas the sulfinic acid analog (SO2H) acts as a reducing agent with a lower decomposition temperature . MSA, while sharing the sulfonic acid group, lacks the amino/imino functionality and exhibits a strongly acidic pKa (≈-1.9) [2], rendering it unsuitable for applications requiring mild acidity or guanidinylation reactivity. Substitution without quantitative justification risks assay failure, reduced yield in synthetic applications, or altered biological outcomes.

Quantitative Differentiation of Amino(Imino)Methanesulfonic Acid Hydrate from Closest Analogs: A Procurement Decision Guide


Comparative pKa Values: Neutral pH Range vs. Strong Acidity

Amino(imino)methanesulfonic acid hydrate exhibits a predicted pKa of 7.74 ± 0.40 , placing it in the neutral physiological range, in stark contrast to methanesulfonic acid (MSA), which has a strongly acidic pKa of -1.9 [1]. This difference of approximately 9.6 pKa units reflects a fundamental disparity in proton donation capability and buffering range. While MSA is a strong acid catalyst, the target compound is suitable for pH-sensitive biological systems requiring mild acidity [2].

Buffer preparation Biochemical assay pH-sensitive synthesis

Aqueous Solubility Comparison: Moderate vs. Extremely High vs. Low

Amino(imino)methanesulfonic acid hydrate exhibits a calculated solubility of approximately 110 g/L in water at 25°C [1]. In comparison, formamidinesulfinic acid (thiourea dioxide) demonstrates a measured solubility of only 27-30 g/L at 20°C , while methanesulfonic acid (MSA) is highly soluble at 1,000 g/L . The target compound thus occupies an intermediate solubility range, providing a balance between ease of handling and sufficient aqueous loading for synthetic applications without the extreme hygroscopicity and acidity of MSA [1].

Formulation development Chromatography Reaction medium

Thermal Stability: Decomposition Temperature Comparison

Amino(imino)methanesulfonic acid hydrate exhibits a melting point with decomposition ranging from 96-98°C to 132-134°C , depending on the source and measurement conditions. In contrast, formamidinesulfinic acid (thiourea dioxide) melts with decomposition at 123-126°C . While both compounds decompose upon melting, the target compound's higher decomposition range (when reported as 132-134°C) suggests marginally greater thermal robustness under certain conditions, potentially extending its utility in reactions requiring moderate heating .

Storage conditions Thermal processing Shelf-life

Chromatographic Separation Efficiency: ASA vs. MSA as Mobile Phase Additive

In ion chromatographic separation of alkali, alkaline earth metals, and hydrophobic amines, amidosulfonic acid (ASA, a derivative of amino(imino)methanesulfonic acid) demonstrated superior separation capability compared to methanesulfonic acid (MSA) as a mobile phase additive. ASA enabled successful separation of ethylenediamine and cyclohexylamine using an isocratic elution with 18 mM ASA without organic solvent modifier, a feat not achievable with MSA under identical conditions [1].

Ion chromatography Analytical method development Amine separation

Biological Activity: Antifungal Spectrum and Mechanism

Amino(imino)methanesulfonic acid hydrate (and its anhydrous form) has demonstrated efficacy against a broad panel of dermatophytes including Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum, Microsporum canis, and Candida albicans . In contrast, formamidinesulfinic acid (thiourea dioxide) is primarily recognized for its reducing properties in textile and polymer applications, with limited documented antifungal activity [1]. While quantitative MIC data are not publicly available for direct comparison, the target compound's established use in topical antifungal formulations for tinea pedis, tinea cruris, and tinea corporis provides a validated biological application absent for thiourea dioxide.

Antifungal agent Topical formulation Dermatology research

Density and Solid-State Properties: Implications for Formulation and Storage

Amino(imino)methanesulfonic acid hydrate exhibits a predicted density of 2.09 ± 0.1 g/cm³ at 20°C [1], whereas formamidinesulfinic acid (thiourea dioxide) has a reported density of 1.68 g/cm³ at 20°C . This 24% higher density for the target compound translates to a more compact solid form, which can reduce storage and shipping volume per unit mass, and may influence powder flow characteristics in formulation processes.

Formulation density Powder handling Storage volume

Evidence-Backed Application Scenarios for Amino(Imino)Methanesulfonic Acid Hydrate in Research and Industry


Buffer and Stabilizer in Biochemical Assays Requiring Neutral pH

Given its predicted pKa of 7.74 and zwitterionic nature, amino(imino)methanesulfonic acid hydrate is well-suited for use as a buffer or stabilizing agent in enzymatic assays, protein purification, and cell culture media where a neutral pH environment is critical. Its moderate solubility (~110 g/L) allows for convenient preparation of stock solutions, and its lack of strong acidity (unlike MSA) minimizes the risk of acid-catalyzed degradation of sensitive biomolecules [1].

Guanidinylation Reagent for Synthesis of Guanidino Acids and Derivatives

Amino(imino)methanesulfonic acid hydrate serves as a convenient guanidylating agent for converting amines and amino acids into guanidino derivatives [2]. This application leverages the compound's amino/imino functionality, which is absent in simple sulfonic acids like MSA and not the primary function of thiourea dioxide. The reaction proceeds under mild conditions, making it valuable for synthesizing bioactive guanidine-containing molecules [2].

Mobile Phase Additive for Enhanced Ion Chromatography of Amines

As demonstrated by direct comparison with MSA, amidosulfonic acid derivatives of amino(imino)methanesulfonic acid hydrate improve the separation of aliphatic and organic amines in ion chromatography [3]. This application is particularly relevant for analytical laboratories analyzing complex amine mixtures, where the use of ASA as a mobile phase additive (18 mM, isocratic, no organic modifier) yields superior resolution and reduces solvent consumption [3].

Topical Antifungal Formulation Development

Amino(imino)methanesulfonic acid hydrate (and its anhydrous form) is indicated for topical treatment of dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis . Its mechanism involves disruption of fungal cell membrane lipid bilayers and stabilization of keratin, leading to reduced scaling and erythema . This biological activity, combined with its amphiphilic properties, makes it a candidate for dermatological research and formulation development, where thiourea dioxide lacks comparable antifungal utility .

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